N-{1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-3-fluorobenzamide
Description
The compound N-{1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-3-fluorobenzamide features a piperidine core linked to a 4-chlorophenyl-substituted 1,2,3-triazole moiety and a 3-fluorobenzamide group. This structure combines pharmacophoric elements (triazole, piperidine, halogenated aryl groups) commonly associated with bioactivity, including anticancer, antimicrobial, and receptor modulation properties.
Properties
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN5O2/c22-15-4-6-18(7-5-15)28-13-19(25-26-28)21(30)27-10-8-17(9-11-27)24-20(29)14-2-1-3-16(23)12-14/h1-7,12-13,17H,8-11H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDONNACUARFPLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)F)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cAMP-dependent protein kinase catalytic subunit alpha . This enzyme plays a crucial role in various cellular processes, including the regulation of glycogen, sugar, and lipid metabolism.
Mode of Action
The compound interacts with its target by competitively antagonizing the effects of certain agonists. It behaves as an inverse agonist, producing opposite current effects when applied alone. The interaction between the compound and its target is crucial for its inverse agonism.
Biochemical Pathways
The compound affects the cAMP-dependent protein kinase pathway . This pathway is involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. The compound’s interaction with its target can lead to changes in these processes.
Pharmacokinetics
Similar compounds have been found to be potent and orally bioavailable inhibitors. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability and efficacy.
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its target. By antagonizing the effects of certain agonists, the compound can alter cellular processes regulated by the cAMP-dependent protein kinase pathway. This could potentially lead to changes in cell differentiation, proliferation, and apoptosis.
Biological Activity
N-{1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-3-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, a piperidine moiety, and a fluorobenzamide group. The presence of these functional groups contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClN4O |
| Molecular Weight | 356.84 g/mol |
| CAS Number | Not specified |
| Synonyms | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways. For instance, it has been shown to affect kinases that play crucial roles in cancer cell proliferation.
Receptor Modulation : It can interact with G-protein coupled receptors (GPCRs), potentially leading to changes in intracellular signaling pathways. This modulation can result in altered cellular responses such as inflammation reduction or apoptosis induction in cancer cells .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Studies have shown that it possesses antibacterial properties against several strains of bacteria:
- Tested Bacteria : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : MIC values were reported between 50 and 100 µg/mL.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on Cancer Cell Proliferation :
- Antimicrobial Efficacy :
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. N-{1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-3-fluorobenzamide has shown promise in inhibiting various bacterial strains. Studies indicate that compounds with a triazole structure exhibit enhanced activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt cell wall synthesis and function .
Anticancer Properties
Research has highlighted the potential of triazole derivatives in cancer therapy. The compound has been investigated for its cytotoxic effects against different cancer cell lines, including breast and lung cancer. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for cancer cell proliferation .
Synthetic Applications
Synthesis of Novel Derivatives
The compound serves as a precursor in the synthesis of various biologically active molecules. Its functional groups allow for further modifications, enabling the development of new derivatives with tailored pharmacological profiles. For instance, the introduction of different substituents on the piperidine or benzamide moieties can lead to compounds with enhanced potency or selectivity against specific targets .
Case Study 1: Antimicrobial Efficacy
A study conducted by American Elements demonstrated that derivatives of this compound exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) as low as 8 µg/mL, showcasing its potential as an alternative treatment option for resistant bacterial infections .
Case Study 2: Anticancer Activity
In a research project published in De Gruyter, the compound was tested against various cancer cell lines. The findings revealed that it induced apoptosis in MCF-7 breast cancer cells at concentrations of 10–50 µM. Mechanistic studies suggested that the compound activated caspase pathways, leading to programmed cell death .
Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships has been performed to understand how modifications to the core structure affect biological activity. The presence of the fluorine atom in the benzamide moiety has been correlated with increased lipophilicity and improved membrane permeability, which enhances bioavailability and efficacy in vivo .
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increases lipophilicity and bioavailability |
| Alteration of Piperidine Substituents | Modulates receptor binding affinity |
| Variations in Triazole Substituents | Affects antimicrobial potency |
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Triazole vs. Purine/Pyrazole Cores : The target compound’s 1,2,3-triazole core (common in kinase inhibitors ) contrasts with purine () or pyrazole () cores in receptor antagonists. The triazole’s rigidity and hydrogen-bonding capacity may enhance target selectivity.
- Halogenated Aryl Groups: The 4-chlorophenyl group is recurrent in anticancer () and pesticidal () compounds, suggesting roles in hydrophobic interactions or metabolic stability. The 3-fluorobenzamide in the target compound may improve bioavailability compared to non-fluorinated analogs .
Key Observations :
- Amide Coupling : High-yielding amide formation (e.g., 99% in ) using BOP reagent and THF suggests efficient scalability for the target compound’s benzamide segment.
- Triazole Synthesis : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) is a likely route for the 1,2,3-triazole core, given its prevalence in similar molecules .
Physicochemical Properties
- Melting Point : Analogues with similar halogenation (e.g., 175–178°C in ) suggest a high melting point for the target compound, indicative of crystalline stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
